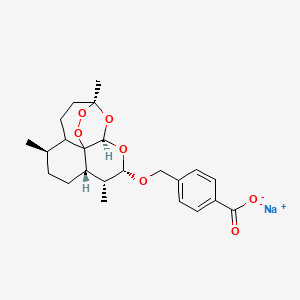
Sodium artelinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium artelinate is a semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua. It is known for its potent antimalarial properties and has been used in the treatment of severe and complicated malaria. This compound is water-soluble and has a longer plasma half-life compared to other artemisinin derivatives, making it a valuable addition to the arsenal of antimalarial drugs .
準備方法
Synthetic Routes and Reaction Conditions: Sodium artelinate is synthesized from artemisinin through a series of chemical reactions. The process typically involves the conversion of artemisinin to dihydroartemisinin, followed by the formation of sodium beta-artelinate. The key steps include:
Reduction of Artemisinin: Artemisinin is reduced to dihydroartemisinin using a reducing agent such as sodium borohydride.
Formation of this compound: Dihydroartemisinin is then reacted with an appropriate reagent to form sodium beta-artelinate.
Industrial Production Methods: Industrial production of sodium beta-artelinate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions: Sodium artelinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, which may have varying biological activities.
Reduction: The compound can be reduced under specific conditions to yield reduced forms with distinct properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of sodium beta-artelinate .
科学的研究の応用
Sodium artelinate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of artemisinin derivatives and their chemical properties.
Biology: this compound is employed in research on malaria and other parasitic diseases, helping to understand the mechanisms of action and resistance.
Medicine: The compound is used in clinical studies to evaluate its efficacy and safety in treating severe malaria
作用機序
Sodium artelinate exerts its effects through the generation of free radicals. Upon entering the body, it is metabolized to dihydroartemisinin, which contains an endoperoxide bridge. This bridge reacts with heme, a component of the malaria parasite, generating free radicals that inhibit protein and nucleic acid synthesis. This leads to the death of the parasite during its erythrocytic stages .
類似化合物との比較
Artemether: Another artemisinin derivative with potent antimalarial activity but shorter plasma half-life.
Arteether: Similar to artemether, used in the treatment of malaria but with different pharmacokinetic properties.
Artesunate: A widely used artemisinin derivative with rapid action against malaria parasites.
Uniqueness of Sodium artelinate: this compound stands out due to its water solubility and longer plasma half-life, which provide advantages in terms of stability and sustained therapeutic effects. Its ability to generate free radicals and inhibit parasite growth makes it a valuable compound in the fight against malaria .
特性
CAS番号 |
126575-30-2 |
|---|---|
分子式 |
C23H29NaO7 |
分子量 |
440.5 g/mol |
IUPAC名 |
sodium;4-[[(1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C23H30O7.Na/c1-13-4-9-18-14(2)20(26-12-15-5-7-16(8-6-15)19(24)25)27-21-23(18)17(13)10-11-22(3,28-21)29-30-23;/h5-8,13-14,17-18,20-21H,4,9-12H2,1-3H3,(H,24,25);/q;+1/p-1/t13-,14-,17+,18+,20+,21-,22+,23?;/m1./s1 |
InChIキー |
DLDAUVZOFWOFKP-MAVRPWANSA-M |
SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)[O-])C.[Na+] |
異性体SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3C24[C@H]1CC[C@@](O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)[O-])C.[Na+] |
正規SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)[O-])C.[Na+] |
同義語 |
artelinic acid artelinic acid, (3R-(3alpha,5beta,6beta,8abeta,9alpha,10alpha,12beta,12aR*))-isomer artelinic acid, potassium salt sodium artelinate sodium beta-artelinate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















